![molecular formula C17H25NO3 B4536016 1-(2,4-diethoxybenzoyl)-4-methylpiperidine](/img/structure/B4536016.png)
1-(2,4-diethoxybenzoyl)-4-methylpiperidine
Description
1-(2,4-diethoxybenzoyl)-4-methylpiperidine is a complex organic compound that may be involved in various chemical reactions and possess unique physical and chemical properties. While specific studies directly addressing this compound are scarce, insights can be derived from research on similar compounds, their synthesis methods, molecular structures, and properties.
Synthesis Analysis
Research on similar compounds, such as dibenzo derivatives of crown ethers and piperidine derivatives, suggests that the synthesis of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine might involve multiple steps including condensation, cyclization, and substitution reactions. For instance, the synthesis of related piperidine and pyridine derivatives involves the use of specific reagents under controlled conditions to achieve the desired molecular framework (An’ et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-diethoxybenzoyl)-4-methylpiperidine, such as those containing piperidine or pyridine rings, often features significant conformational aspects that influence their chemical behavior. X-ray diffraction and spectroscopic methods like NMR and FT-IR are commonly used to elucidate these structures, revealing details about bond lengths, angles, and molecular conformations that are crucial for understanding the compound’s reactivity and properties (Wu et al., 2022).
Chemical Reactions and Properties
The reactivity of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine can be inferred from related studies, which show that piperidine derivatives participate in a variety of chemical reactions, including hydrogenation, halogenation, and nucleophilic substitutions. These reactions often result in the formation of new bonds and functional groups, significantly altering the compound’s chemical properties (Aziz‐ur‐Rehman et al., 2017).
Physical Properties Analysis
The physical properties of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine, such as melting point, boiling point, and solubility, can be anticipated based on related compounds. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the overall molecular size and shape. For example, the introduction of diethoxybenzoyl and methylpiperidine groups is likely to affect the compound's solubility in organic solvents and its thermal stability.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards specific reagents are critical for understanding the behavior of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine in various environments. Piperidine derivatives, for instance, exhibit basicity due to the lone pair of electrons on the nitrogen atom, which can engage in hydrogen bonding and other non-covalent interactions, affecting the compound's chemical stability and reactivity (Iwanami et al., 1964).
properties
IUPAC Name |
(2,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-20-14-6-7-15(16(12-14)21-5-2)17(19)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVBLWEOHLCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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